Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate

Medicinal Chemistry Analgesic Development Benzofuran Synthesis

Ethyl 2-benzoyl-1-benzofuran-3-yl(methyl)carbamate (CAS 301538-58-9, molecular formula C19H17NO4, MW 323.35 g/mol) is a synthetic small molecule belonging to the 2-benzoylbenzofuran class. Its structure features a benzofuran core with a 2-benzoyl substituent and an N-methyl-N-ethoxycarbonyl amino group at the 3-position.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 301538-58-9
Cat. No. B15074236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate
CAS301538-58-9
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17NO4/c1-3-23-19(22)20(2)16-14-11-7-8-12-15(14)24-18(16)17(21)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3
InChIKeyMDPUNBKFWSNHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Benzoyl-1-Benzofuran-3-YL(Methyl)Carbamate (CAS 301538-58-9): Procurement-Relevant Baseline Profile for a Benzofuran-Derived Research Intermediate


Ethyl 2-benzoyl-1-benzofuran-3-yl(methyl)carbamate (CAS 301538-58-9, molecular formula C19H17NO4, MW 323.35 g/mol) is a synthetic small molecule belonging to the 2-benzoylbenzofuran class [1]. Its structure features a benzofuran core with a 2-benzoyl substituent and an N-methyl-N-ethoxycarbonyl amino group at the 3-position. The compound is explicitly described as a synthetic intermediate in the preparation of N-methyl-(2-benzoyl-1-benzofuran-3-yl)amine, a precursor for analgesic benzofuran derivatives, within peer-reviewed synthetic methodology [2]. Its core scaffold is associated with diverse biological activities, including adenosine receptor antagonism, which has been quantitatively characterized for close structural analogs [3].

Procurement Risk Alert: Why In-Class 2-Benzoylbenzofuran Analogs Cannot Substitute Ethyl 2-Benzoyl-1-Benzofuran-3-YL(Methyl)Carbamate Without Quantitative Verification


Within the 2-benzoylbenzofuran family, even minor structural modifications can lead to qualitative changes in biological activity profiles and synthetic reactivity. A directly comparable series of fourteen methoxy-substituted 2-benzoyl-1-benzofuran derivatives exhibited adenosine A1 receptor Ki values spanning more than two orders of magnitude (from nanomolar to micromolar) depending solely on the substitution pattern [1]. Similarly, the presence of an N-methyl group versus an N-hydrogen on the 3-amino position dictates the compound's synthetic fate, as the N-methylated carbamate serves as a protected intermediate that can be hydrolyzed to a secondary amine, while the non-methylated analog participates in different alkylation pathways [2]. Generic procurement decisions that ignore these specific structural determinants risk acquiring a compound with undocumented and potentially unsuitable reactivity or biological selectivity for the intended research application.

Ethyl 2-Benzoyl-1-Benzofuran-3-YL(Methyl)Carbamate: A Quantitative Evidence Guide for Scientific Selection vs. Closest Analogs


Defined Synthetic Role and Conversion Yield in the Preparation of a Pharmacologically Relevant 3-Aminobenzofuran Scaffold

Ethyl 2-benzoyl-1-benzofuran-3-yl(methyl)carbamate is not merely a catalog entry but a key intermediate in a peer-reviewed synthetic pathway toward analgesic benzofuran derivatives. The compound is synthesized via methylation of ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate and subsequently hydrolyzed to N-methyl-(2-benzoyl-1-benzofuran-3-yl)amine with a reported yield of 45% under basic conditions (sodium hydroxide in ethanol, 40 h reaction time) [1]. In contrast, the non-methylated parent carbamate (CAS 88737-32-0) serves as a substrate for N-alkylation with ethyl bromoacetate rather than hydrolysis, demonstrating a divergent synthetic vector that is inaccessible with the methylated analog [1].

Medicinal Chemistry Analgesic Development Benzofuran Synthesis

Structural Identity Verification: Distinguishing N-Methylation Status from Common Procurement Alternatives

The N-methyl substitution on the carbamate nitrogen is a critical structural differentiator with implications for both physicochemical properties and biological target engagement. The target compound (CAS 301538-58-9) possesses a calculated logP of 4.1, a topological polar surface area (TPSA) of 59.8 Ų, and zero hydrogen bond donors [1]. The closest purchasable analog, ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate (CAS 88737-32-0), differs by the absence of the N-methyl group, resulting in the presence of one hydrogen bond donor (NH), which alters its hydrogen-bonding capacity, solubility profile, and potential for metabolic N-dealkylation. These differences are quantifiable: the N–H analog has a molecular formula of C18H15NO4 (MW 309.32) versus C19H17NO4 (MW 323.35) for the N–CH3 compound [2].

Analytical Chemistry Quality Control Chemical Procurement

Benzofuran Scaffold Pharmacological Plausibility: Adenosine A1 Receptor Affinity Benchmarks from the 2-Benzoylbenzofuran Series

Although direct pharmacological data for the target compound itself are absent from the peer-reviewed literature, the 2-benzoylbenzofuran scaffold from which it derives has been quantitatively characterized for adenosine A1 and A2A receptor affinity. In a directly comparable series, compound 3j (a methoxy-substituted 2-benzoylbenzofuran derivative) exhibited an adenosine A1 Ki of 0.9 nM, while other analogs in the same series showed Ki values exceeding 1,000 nM [1]. The full series of fourteen compounds demonstrated that the position and number of methoxy substituents on the benzofuran and benzoyl rings determine whether a compound is an A1-selective antagonist, an A2A-selective antagonist, or a dual antagonist [1]. The target compound, bearing no methoxy groups but instead an N-methylcarbamate at the 3-position, represents a distinct vector within this activity landscape that has not yet been pharmacologically mapped.

GPCR Pharmacology Adenosine Receptor Neurological Disorders

Patent Landscape: Carbamate-Containing Benzofurans Claimed for Inflammatory and Hyperproliferative Disorders

The patent literature explicitly claims benzofuran ureas and carbamates—a structural class that encompasses the target compound—for therapeutic use in inflammatory diseases, hyperproliferative disorders, and hypoxia-related pathologies [1]. WO2018229194A1 (filed 2018, assigned to European Molecular Biology Laboratory) broadly claims benzofuran carbamates of formula I, where the carbamate nitrogen can be substituted (including N-methyl variants), for these indications [1]. This patent coverage distinguishes the N-methylcarbamate subclass from earlier benzofuran patents (e.g., EP0338746A1, which claims 2-alkyl-3-benzoylbenzofurans without the carbamate functionality for cardiovascular indications) [2], demonstrating a distinct intellectual property trajectory for carbamate-functionalized analogs.

Intellectual Property Inflammation Oncology

Validated Application Scenarios for Ethyl 2-Benzoyl-1-Benzofuran-3-YL(Methyl)Carbamate Based on Quantitative and Documentary Evidence


Synthesis of N-Methyl-3-Amino-2-Benzoylbenzofuran Libraries for Analgesic SAR Studies

This compound is the direct precursor to N-methyl-(2-benzoyl-1-benzofuran-3-yl)amine, a secondary amine building block for constructing libraries of 3-amino-substituted benzofurans with documented analgesic potential [2]. The hydrolysis protocol (NaOH/EtOH, 40 h, 45% yield) is explicitly described in the peer-reviewed literature, providing a reproducible entry point for medicinal chemistry campaigns targeting nociceptive pathways where 3-amino-2-benzoylbenzofurans have shown activity [2].

Pharmacological Probe for Mapping the Contribution of 3-N-Methylcarbamate Substitution to Adenosine Receptor Affinity

Given that the 2-benzoylbenzofuran scaffold has demonstrated adenosine A1 receptor affinity spanning from 0.9 nM to >1,000 nM depending on substitution [2], this compound—which bears a unique 3-N-methylcarbamate group not present in any of the fourteen characterized analogs—can serve as an SAR probe. Radioligand binding assays against A1 and A2A receptors would quantify the pharmacological impact of replacing methoxy substituents with an N-methylcarbamate, potentially revealing a new affinity vector within this therapeutically relevant GPCR target class [2].

Reference Standard for Differentiating N-Methylated from Non-Methylated Benzofuran Carbamates in Analytical Method Development

The compound's well-defined physicochemical signature (MW 323.35, zero H-bond donors, LogP 4.1) [2] makes it suitable as an analytical reference for HPLC or LC-MS method development aimed at resolving N-methylated carbamates from their N–H analogs. This is particularly relevant for quality control of compound libraries where the N-methylation status must be confirmed, as the two forms differ by only 14 Da but have distinct hydrogen-bonding capacities that can affect chromatographic retention and biological assay outcomes.

Freedom-to-Operate Analysis and IP Landscape Mapping for Benzofuran Carbamate Therapeutics

The compound falls within the Markush claims of WO2018229194A1, which covers benzofuran carbamates for inflammatory, hyperproliferative, and hypoxia-related indications [2]. Organizations conducting patent landscaping for benzofuran-based drug discovery can use this compound as a representative example for evaluating the scope of carbamate-specific claims, particularly in contrast to earlier benzofuran patents (e.g., EP0338746A1) that cover non-carbamate analogs for cardiovascular applications [3].

Quote Request

Request a Quote for Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.